![molecular formula C11H11NO2 B2957925 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone CAS No. 485337-96-0](/img/structure/B2957925.png)
3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone
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Overview
Description
The compound “3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone” belongs to the class of organic compounds known as quinolinones, which are compounds containing a quinoline moiety (a benzene ring fused to a 2-pyridone ring) where the nitrogen atom is substituted by a hydroxymethyl group .
Synthesis Analysis
While specific synthesis methods for “3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone” are not available, similar compounds such as 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline have been synthesized through reactions with aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone” would likely involve a quinoline moiety with a hydroxymethyl group attached to the 3rd carbon atom and a methyl group attached to the 6th carbon atom .Scientific Research Applications
Dual PTP1B/TC-PTP Inhibitors
This compound has been identified as a dual inhibitor of protein phosphotyrosine phosphatase 1B (PTP1B) and T-cell protein phosphotyrosine phosphatase (TC-PTP) based on the 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline scaffold . The compounds have been profiled in vivo for their effects on body weight and food intake in obese rats . They have also been evaluated for their effects on glucose tolerance, insulin resistance, as well as insulin and leptin levels . The highest activity was demonstrated by 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one (compound 3) and 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one (compound 4) with mixed PTP1B/TC-PTP inhibitory activity .
One-Pot Wittig Synthesis
The compound has been used in a one-pot Wittig synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose . This synthesis is highly promising for biological screening .
Catalytic Transformation of N-acetylglucosamine
The compound has been used in the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) . This transformation is part of a larger research effort to develop alternative methods for processing renewable raw material sources .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone are protein phosphotyrosine phosphatase 1B (PTP1B) and T-cell protein phosphotyrosine phosphatase (TC-PTP) . These enzymes play crucial roles in cellular signaling pathways, particularly those related to insulin signaling and immune responses .
Mode of Action
3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone interacts with its targets, PTP1B and TC-PTP, by inhibiting their activity . This inhibition is achieved through the compound’s affinity to both enzymes, as corroborated by in silico modeling experiments .
Biochemical Pathways
The inhibition of PTP1B and TC-PTP affects several biochemical pathways. For instance, it can lead to an increase in insulin sensitivity and a decrease in inflammation . The exact downstream effects of this compound on these pathways are still under investigation.
Result of Action
The molecular and cellular effects of 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone’s action include improved glucose tolerance, attenuated hyperinsulinemia, hyperleptinemia, and insulin resistance, and increased expression of the PTP1B and TC-PTP genes in the liver . These effects were observed in obese male Wistar rats following a five-day administration of the compound .
properties
IUPAC Name |
3-(hydroxymethyl)-6-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-5,13H,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIFZEBNTZNFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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